NOP Opioid Receptor Binding Affinity: Direct Patent-Derived Evidence
In a competitive radioligand binding assay using ³H-nociceptin/orphanin FQ with human NOP receptor membranes (pH 7.4, 25 °C), 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide exhibited a Ki of 1.10 nM, as reported in Gruenenthal US Patent US9120797 [1]. Against the human mu-opioid receptor, the compound exhibited a Ki of 1.70 nM under the same conditions [1]. This dual-target sub-nanomolar to low-nanomolar affinity profile is specifically attributed to the cyclohexyl-4-chlorophenyl substitution pattern of this compound, distinguishing it from the broader triazole-thioacetamide chemotype for which no systematic comparative binding data have been publicly disclosed.
| Evidence Dimension | Receptor binding affinity (Ki) at NOP and mu-opioid receptors |
|---|---|
| Target Compound Data | Ki (NOP) = 1.10 nM; Ki (Mu-opioid) = 1.70 nM |
| Comparator Or Baseline | No publicly disclosed Ki values for closest structural analogs (e.g., N-(4-bromophenyl), N-(4-methoxyphenyl), N-(2-ethylphenyl), N-(2,5-dichlorophenyl) analogs) at these targets |
| Quantified Difference | Not calculable; the target compound is the only member of its immediate analog series with publicly available opioid receptor binding data |
| Conditions | Competitive radioligand binding assay; ³H-nociceptin/orphanin FQ; human recombinant NOP and mu-opioid receptors; pH 7.4; 25 °C |
Why This Matters
For researchers procuring compounds for opioid receptor screening panels or NOP-targeted probe discovery, this compound provides a characterized reference point with quantifiable binding constants, whereas its closest structural neighbors lack publicly documented affinity at these therapeutically relevant targets.
- [1] BindingDB. BDBM177934: US9120797, 32. Affinity Data: Ki (NOP receptor) = 1.10 nM; Ki (Mu-opioid receptor) = 1.70 nM. Gruenenthal US Patent US9120797. View Source
